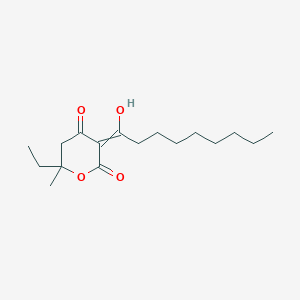
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is a complex organic compound with a unique structure It belongs to the class of oxane derivatives and is characterized by the presence of multiple functional groups, including hydroxyl and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethyl-3-(1-hydroxyheptylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxydecylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxyundecylidene)-6-methyloxane-2,4-dione
Uniqueness
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
89706-99-0 |
|---|---|
Fórmula molecular |
C17H28O4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6-ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C17H28O4/c1-4-6-7-8-9-10-11-13(18)15-14(19)12-17(3,5-2)21-16(15)20/h18H,4-12H2,1-3H3 |
Clave InChI |
QGIDJCWWAUSFGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C1C(=O)CC(OC1=O)(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


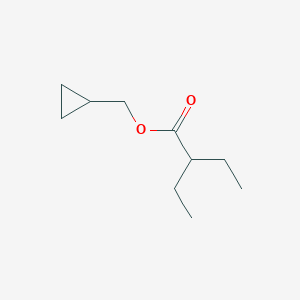
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
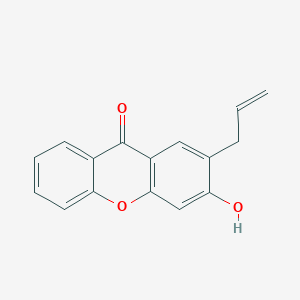
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
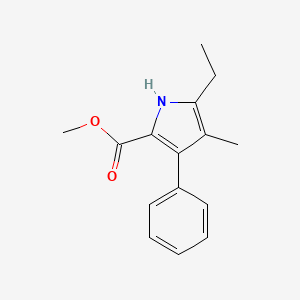
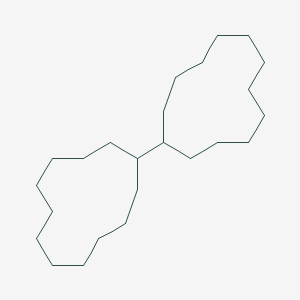
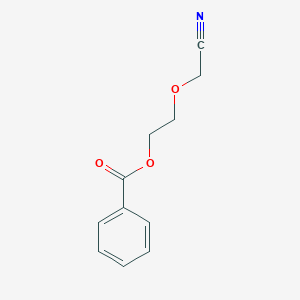
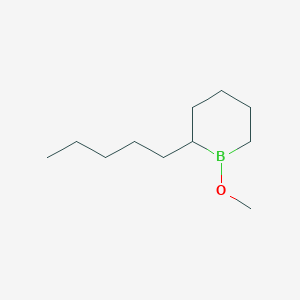


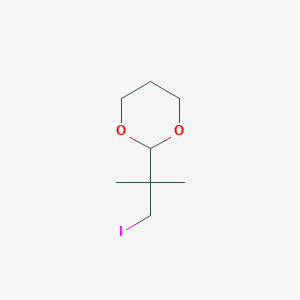
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
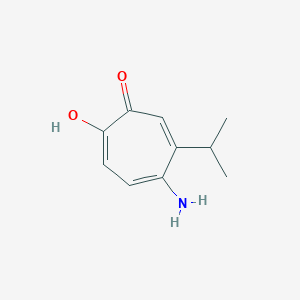
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
